molecular formula C10H22N2O2 B6229506 tert-butyl N-[2-(methylamino)butyl]carbamate CAS No. 1890089-92-5

tert-butyl N-[2-(methylamino)butyl]carbamate

Cat. No.: B6229506
CAS No.: 1890089-92-5
M. Wt: 202.29 g/mol
InChI Key: GGDOOVFOLZYTPM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(methylamino)butyl]carbamate: is an organic compound with the molecular formula C9H20N2O2 . It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylamino)butyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: tert-Butyl chloroformate and N-methyl-2-butylamine

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or tetrahydrofuran

    Purification: Distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(methylamino)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Hydrochloric acid or trifluoroacetic acid.

Major Products Formed:

    Oxidation: Corresponding carbamates.

    Reduction: Free amines.

    Substitution: Free amines and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl N-[2-(methylamino)butyl]carbamate is widely used in scientific research, including:

    Chemistry: As a protecting group for amines in organic synthesis.

    Biology: In the synthesis of peptides and proteins.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylamino)butyl]carbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine. The molecular targets and pathways involved include:

    Formation of Carbamate: The reaction of tert-butyl chloroformate with an amine to form a stable carbamate.

    Deprotection: The removal of the tert-butyl group under acidic conditions to release the free amine.

Comparison with Similar Compounds

tert-Butyl N-[2-(methylamino)butyl]carbamate can be compared with other similar compounds such as:

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-methylaminoethyl)carbamate
  • tert-Butyl N-(2-ethylaminoethyl)carbamate

Uniqueness:

  • Stability: this compound is more stable under various reaction conditions compared to its analogs.
  • Ease of Removal: The tert-butyl group can be easily removed under mild acidic conditions, making it a preferred protecting group in organic synthesis.

Properties

CAS No.

1890089-92-5

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[2-(methylamino)butyl]carbamate

InChI

InChI=1S/C10H22N2O2/c1-6-8(11-5)7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)

InChI Key

GGDOOVFOLZYTPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)NC

Purity

95

Origin of Product

United States

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